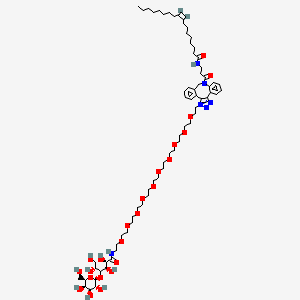
DBCO-(PEG2-Val-Cit-PAB)2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
DBCO-(PEG2-Val-Cit-PAB)2 is a dual cleavable linker used in the synthesis of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). This compound is based on polyethylene glycol (PEG) and contains a dibenzocyclooctyne (DBCO) group, a valine-citrulline (Val-Cit) dipeptide, and a para-aminobenzyl (PAB) moiety. The DBCO group enables strain-promoted alkyne-azide cycloaddition (SPAAC) reactions, making it a valuable reagent in click chemistry .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of DBCO-(PEG2-Val-Cit-PAB)2 involves multiple steps, starting with the preparation of the DBCO group, followed by the incorporation of the PEG2 linker, and finally the attachment of the Val-Cit-PAB moiety. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. The use of automated synthesis equipment and stringent quality control measures ensures the consistency and reliability of the final product .
化学反应分析
Types of Reactions: DBCO-(PEG2-Val-Cit-PAB)2 primarily undergoes click chemistry reactions, specifically strain-promoted alkyne-azide cycloaddition (SPAAC). This reaction is highly efficient and occurs under mild conditions without the need for copper catalysts .
Common Reagents and Conditions: The SPAAC reaction involves the use of azide-containing molecules as reactants. The reaction conditions are typically aqueous or organic solvents at room temperature, making it suitable for a wide range of applications .
Major Products Formed: The major products formed from the SPAAC reaction of this compound are stable triazole linkages. These linkages are used to attach various functional groups or molecules, such as drugs or targeting ligands, to the this compound scaffold .
科学研究应用
Chemistry: In chemistry, DBCO-(PEG2-Val-Cit-PAB)2 is used as a versatile linker for the synthesis of complex molecules. Its ability to undergo SPAAC reactions makes it a valuable tool for bioconjugation and the development of novel chemical entities .
Biology: In biological research, this compound is used to create PROTACs, which are molecules designed to target and degrade specific proteins within cells. This has significant implications for studying protein function and developing new therapeutic strategies .
Medicine: In medicine, this compound is used in the development of ADCs, which are targeted cancer therapies that deliver cytotoxic drugs directly to cancer cells. The Val-Cit dipeptide is cleavable by proteases, ensuring the release of the drug within the target cells .
Industry: In the pharmaceutical industry, this compound is used in the large-scale production of ADCs and PROTACs. Its versatility and efficiency make it a valuable component in the development of new drugs and therapeutic agents .
作用机制
DBCO-(PEG2-Val-Cit-PAB)2 exerts its effects through the SPAAC reaction, which forms stable triazole linkages with azide-containing molecules. In the context of ADCs, the Val-Cit dipeptide is cleaved by proteases within the target cells, releasing the cytotoxic drug. In PROTACs, the compound facilitates the degradation of target proteins by recruiting E3 ubiquitin ligases .
相似化合物的比较
Similar Compounds:
- DBCO-PEG4-Val-Cit-PAB-MMAE
- DBCO-PEG2-Val-Cit-PAB-Exatecan
- Fmoc-8-amino-3,6-dioxaoctanoic acid
- EMCS (6-Maleimidohexanoic acid N-hydroxysuccinimide ester)
- Succinic anhydride
Uniqueness: DBCO-(PEG2-Val-Cit-PAB)2 is unique due to its dual cleavable nature and its ability to undergo SPAAC reactions. The presence of the PEG2 linker enhances its solubility and biocompatibility, making it suitable for a wide range of applications in chemistry, biology, medicine, and industry .
属性
分子式 |
C69H94N12O16 |
|---|---|
分子量 |
1347.6 g/mol |
IUPAC 名称 |
(2S)-2-[[(2S)-2-[3-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]-[2-[2-[3-[[(2S)-1-[[(2S)-5-(carbamoylamino)-1-[4-(hydroxymethyl)anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-oxopropoxy]ethoxy]ethyl]amino]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]-5-(carbamoylamino)-N-[4-(hydroxymethyl)phenyl]pentanamide |
InChI |
InChI=1S/C69H94N12O16/c1-46(2)62(66(90)76-55(14-9-31-72-68(70)92)64(88)74-53-23-17-48(44-82)18-24-53)78-58(84)29-35-94-39-41-96-37-33-80(60(86)27-28-61(87)81-43-52-13-6-5-11-50(52)21-22-51-12-7-8-16-57(51)81)34-38-97-42-40-95-36-30-59(85)79-63(47(3)4)67(91)77-56(15-10-32-73-69(71)93)65(89)75-54-25-19-49(45-83)20-26-54/h5-8,11-13,16-20,23-26,46-47,55-56,62-63,82-83H,9-10,14-15,27-45H2,1-4H3,(H,74,88)(H,75,89)(H,76,90)(H,77,91)(H,78,84)(H,79,85)(H3,70,72,92)(H3,71,73,93)/t55-,56-,62-,63-/m0/s1 |
InChI 键 |
OJIQRDAILYOKEI-MBSGQPJDSA-N |
手性 SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)CCOCCOCCN(CCOCCOCCC(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC2=CC=C(C=C2)CO)C(=O)CCC(=O)N3CC4=CC=CC=C4C#CC5=CC=CC=C53 |
规范 SMILES |
CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)CCOCCOCCN(CCOCCOCCC(=O)NC(C(C)C)C(=O)NC(CCCNC(=O)N)C(=O)NC2=CC=C(C=C2)CO)C(=O)CCC(=O)N3CC4=CC=CC=C4C#CC5=CC=CC=C53 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1H-Indene-4,7-diol, octahydro-3a,7-dimethyl-1-(2-methyl-1-propenyl)-, [1R-(1alpha,3abeta,4beta,7beta,7aalpha)]-; (1R,3aR,4R,7S,7aR)-Octahydro-3a,7-dimethyl-1-(2-methyl-1-propen-1-yl)-1H-indene-4,7-diol](/img/structure/B12433056.png)
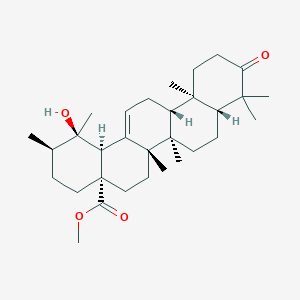


![5-[[2-(Trifluoromethyl)phenyl]methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B12433073.png)
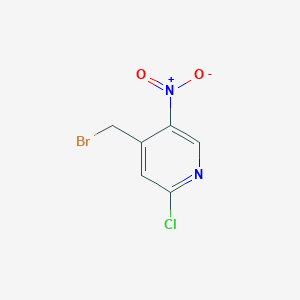
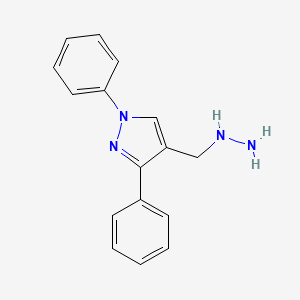
![(1S,5S)-2-hydroxy-1,5-dimethyl-8-[2-[(1S,2R,7R)-1-methyl-14-propan-2-yl-12-azapentacyclo[8.6.0.02,13.03,7.07,12]hexadecan-2-yl]ethyl]-6-oxabicyclo[3.2.1]octan-7-one](/img/structure/B12433089.png)
![5-Bis[(2,2,6,6-tetramethyl-5-oxohept-3-en-3-yl)oxy]indiganyloxy-2,2,6,6-tetramethylhept-4-en-3-one](/img/structure/B12433092.png)

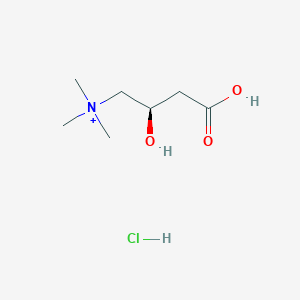
![(2R,4aS,4bR,7S,10aS)-7-[(1R)-2-(Acetyloxy)-1-hydroxyethyl]-1,2,3,4,4a,4b,5,6,7,9,10,10a-dodecahydro-1,1,4a,7-tetramethyl-2-phenanthrenyl beta-D-glucopyranoside](/img/structure/B12433109.png)
